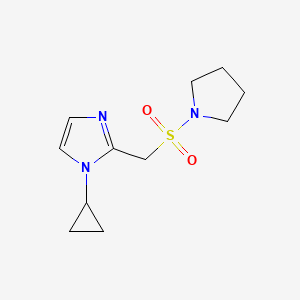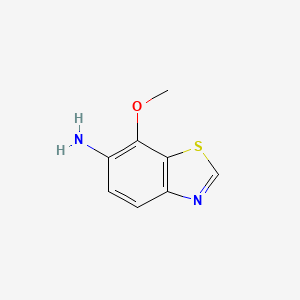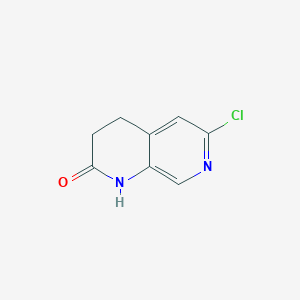
Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C11H17BrNO4P. This compound is characterized by the presence of a phosphonate group attached to a pyridine ring, which is further substituted with a bromine atom and a methoxy group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate typically involves the reaction of 5-bromo-2-methoxy-3-pyridinecarboxaldehyde with diethyl phosphite. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a phosphonate ester.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions or enzymes, potentially inhibiting their activity. The bromine and methoxy substituents can also influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- Diethyl [(5-bromo-2-pyridinyl)methyl]phosphonate
- Diethyl 2-bromoethylphosphonate
Uniqueness
Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring
特性
分子式 |
C11H17BrNO4P |
|---|---|
分子量 |
338.13 g/mol |
IUPAC名 |
5-bromo-3-(diethoxyphosphorylmethyl)-2-methoxypyridine |
InChI |
InChI=1S/C11H17BrNO4P/c1-4-16-18(14,17-5-2)8-9-6-10(12)7-13-11(9)15-3/h6-7H,4-5,8H2,1-3H3 |
InChIキー |
DCVYBOUAQUZAKX-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CC1=C(N=CC(=C1)Br)OC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



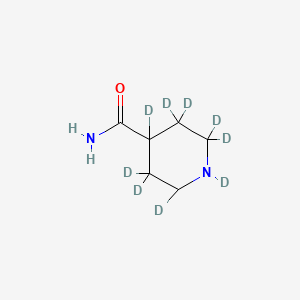
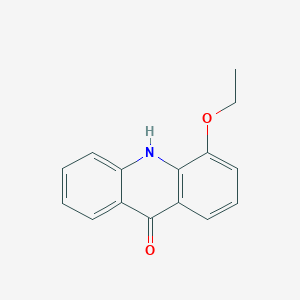
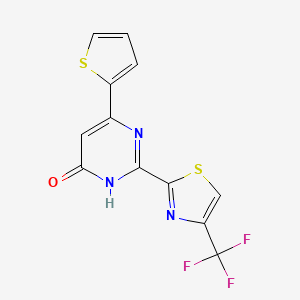
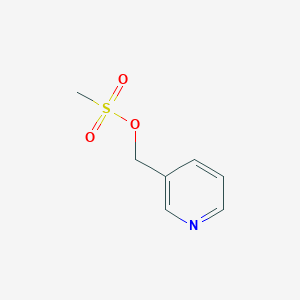
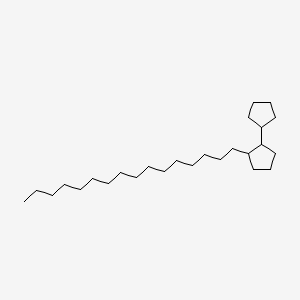
![3-[2-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B13944284.png)
![7H-Indolo[2,3-c]quinoline](/img/structure/B13944292.png)


